Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound that features a butyl ester linked to a pyrazole ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
Medically, this compound has potential as a precursor for drug development. Its pyrazole ring is a common motif in pharmaceuticals, known for its bioactivity and ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate: Features a methyl group at the 4-position instead of an amino group.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar compound with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and an ester group allows for versatile chemical transformations and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
butyl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-14-9(13)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3 |
InChI Key |
YYZVNXXMNKFUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.